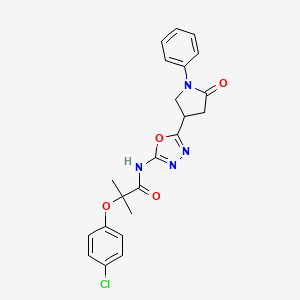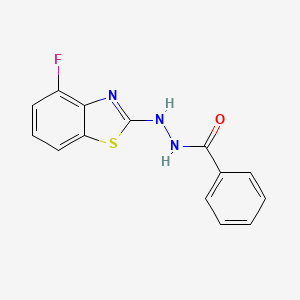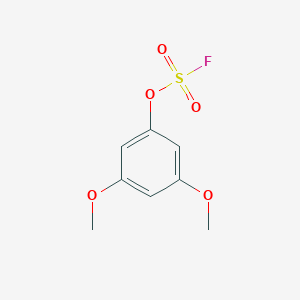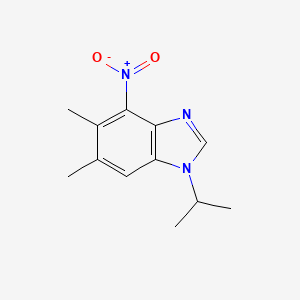![molecular formula C24H17Cl3N2OS B2632653 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 478079-33-3](/img/structure/B2632653.png)
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,4-dichlorobenzyl)oxime, also known as CBQ-DCBO, is an organosulfur compound with a wide range of applications in scientific research. It is a small molecule that has been studied extensively due to its potential to act as a selective inhibitor of enzymes. CBQ-DCBO has been used in a variety of experiments to study the biochemical and physiological effects of enzyme inhibition.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Applications
- The research on sulfanyl-substituted bicyclic dioxetanes, closely related to the compound , indicates their potential in base-induced chemiluminescence. These dioxetanes exhibit light emission upon decomposition, with varying light yields and wavelengths depending on the specific derivatives used (Watanabe et al., 2010).
Synthetic Applications in Quinoline Chemistry
- A review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which include sulfanyl derivatives, focuses on their synthesis and applications in creating fused or binary quinoline-cord heterocyclic systems. These compounds have significant synthetic applications in various biological evaluations (Hamama et al., 2018).
- The 2-chloroquinoline-3-carbaldehydes have been used to synthesize a variety of fused quinolines, demonstrating the versatility of these compounds in producing diverse heterocyclic systems (Meth-Cohn et al., 1981).
Enzymatic Enhancement
- Research on 4-chlorobenzo[h]quinolin-2(1H)-one and its 4-sulfanyl derivative, which are structurally related to the compound of interest, has shown their potential as enzymatic enhancers. These compounds have been found to significantly increase the activity of certain enzymes, making them valuable in biochemical applications (Abass, 2007).
Antioxidant Activities
- Derivatives of 2-oxo-quinoline-3-carbaldehyde, which share structural similarities with the compound , have demonstrated good antioxidant activities in vitro. These compounds were compared with commercial antioxidants, showing their potential as novel antioxidant agents (Zhang et al., 2013).
Catalytic Applications
- Vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols under molecular oxygen is another application area. This process, involving sulfanyl groups similar to those in the compound of interest, is significant in synthesizing various sulfanyl derivatives with potential biological activities (Maeda et al., 2004).
Eigenschaften
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2OS/c25-20-8-5-16(6-9-20)15-31-24-19(11-17-3-1-2-4-23(17)29-24)13-28-30-14-18-7-10-21(26)12-22(18)27/h1-13H,14-15H2/b28-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAYLXUWKQUSC-XODNFHPESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)
![1-({1-[2-(Methylsulfanyl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2632577.png)
![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)



![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)



![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)
